AC-(D)Phe-pro-borolys-OH AC-(D)Phe-pro-borolys-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC14464655
InChI: InChI=1S/C21H33BN4O5/c1-15(27)24-17(14-16-8-3-2-4-9-16)21(29)26-13-7-10-18(26)20(28)25-19(22(30)31)11-5-6-12-23/h2-4,8-9,17-19,30-31H,5-7,10-14,23H2,1H3,(H,24,27)(H,25,28)/t17-,18+,19+/m1/s1
SMILES:
Molecular Formula: C21H33BN4O5
Molecular Weight: 432.3 g/mol

AC-(D)Phe-pro-borolys-OH

CAS No.:

Cat. No.: VC14464655

Molecular Formula: C21H33BN4O5

Molecular Weight: 432.3 g/mol

* For research use only. Not for human or veterinary use.

AC-(D)Phe-pro-borolys-OH -

Specification

Molecular Formula C21H33BN4O5
Molecular Weight 432.3 g/mol
IUPAC Name [(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-aminopentyl]boronic acid
Standard InChI InChI=1S/C21H33BN4O5/c1-15(27)24-17(14-16-8-3-2-4-9-16)21(29)26-13-7-10-18(26)20(28)25-19(22(30)31)11-5-6-12-23/h2-4,8-9,17-19,30-31H,5-7,10-14,23H2,1H3,(H,24,27)(H,25,28)/t17-,18+,19+/m1/s1
Standard InChI Key UCQIHCRMWNRFNP-QYZOEREBSA-N
Isomeric SMILES B([C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O
Canonical SMILES B(C(CCCCN)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

AC-(D)Phe-Pro-borolys-OH is a tripeptide analog composed of three residues:

  • N-acetyl-D-phenylalanine (Ac-D-Phe): The N-terminal acetylated D-enantiomer of phenylalanine introduces chirality and stabilizes the peptide against enzymatic degradation.

  • L-proline (Pro): A cyclic amino acid that imposes conformational restraint on the peptide backbone.

  • Borolysine (boroLys): A lysine derivative where the carboxyl group is replaced by a boronic acid (B(OH)2-\text{B(OH)}_2), enabling covalent interaction with serine proteases .

The stereochemical configuration is critical for activity, with the D-configuration at the phenylalanine residue and L-configuration at proline ensuring proper alignment with target enzyme active sites.

Structural Characterization

Nuclear magnetic resonance (NMR) studies of related boronic acid peptides, such as Ac-(D)Phe-Pro-boroArg-OH, reveal a preorganized secondary structure in aqueous solutions. The -(D)Phe-Pro- segment adopts a conformation resembling the bound state in enzyme-inhibitor complexes, as observed in thrombin crystal structures . Key structural insights include:

  • Aromatic stacking interactions: The phenyl side chain of D-Phe engages in π\pi-π\pi interactions with the adjacent peptide bond, reducing conformational entropy and enhancing binding affinity .

  • Boronic acid geometry: The tetrahedral boronate moiety mimics the transition state of peptide hydrolysis, forming a reversible covalent bond with the catalytic serine residue of proteases .

Synthesis and Chemical Modification

Synthetic Pathways

The synthesis of AC-(D)Phe-Pro-borolys-OH involves multi-step solid-phase peptide synthesis (SPPS) followed by boronic acid incorporation:

  • Peptide assembly:

    • Emoc-based SPPS is used to sequentially couple Ac-D-Phe and Pro residues onto a resin.

    • Lysine is introduced with a protected boronic acid group, often using pinacol ester derivatives to prevent premature reactivity .

  • Boronic acid deprotection:

    • The pinacol ester is cleaved via transesterification with trifluoroacetic acid (TFA) or other Lewis acids, yielding the free boronic acid .

  • Purification:

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) isolates the final product, with mass spectrometry confirming molecular integrity .

Challenges in Synthesis

  • Boronic acid instability: The B(OH)2-\text{B(OH)}_2 group is prone to oxidation and requires inert atmospheric conditions during synthesis.

  • Stereochemical purity: Ensuring enantiomeric purity at the D-Phe residue demands chiral auxiliaries or asymmetric synthesis techniques .

Mechanism of Action and Enzymatic Targeting

Protease Inhibition Dynamics

AC-(D)Phe-Pro-borolys-OH functions as a competitive, reversible inhibitor of serine proteases. The boronic acid group forms a tetrahedral adduct with the active-site serine, mimicking the transition state of substrate hydrolysis. Key mechanistic features include:

ParameterValue/DescriptionSource
Inhibition constant (KiK_i)Sub-nanomolar range (analog-dependent)
Binding modeCovalent, transition-state analog
SelectivityTunable via side-chain modifications

Target Enzymes and Structural Insights

PDB CodeLigandResolution (Å)RMSD (Å)Target Enzyme
1lhdAC-(D)Phe-Pro-boroLys-OH2.30.74Plasmin (hypothetical)
1lhcAC-(D)Phe-Pro-boroArg-OH2.00.67Thrombin
1tmtPhe-Pro-Arg2.20.54Thrombin

Data adapted from PMC analysis of protein-ligand complexes .

Research Challenges and Future Directions

Optimization Strategies

  • Side-chain engineering: Substituting lysine with ornithine or homoarginine to alter charge distribution and specificity .

  • Prodrug formulations: Masking the boronic acid as an ester to improve oral bioavailability .

Unresolved Questions

  • Off-target effects: Comprehensive proteome-wide screens are needed to assess selectivity.

  • Long-term stability: Boronic acid hydration states may influence shelf-life and in vivo efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator